1,3-Difluoro-5-(phenylsulfanylmethyl)benzene

Lipophilicity Drug Design Physicochemical Properties

1,3-Difluoro-5-(phenylsulfanylmethyl)benzene (CAS 1443331-17-6; synonym: (3,5-difluorobenzyl)(phenyl)sulfane) is a fluorinated aromatic sulfide with molecular formula C₁₃H₁₀F₂S and molecular weight 236.28 g·mol⁻¹. It belongs to the benzyl phenyl sulfide class, characterized by a thiomethylene bridge linking a 3,5-difluorobenzyl fragment to a phenyl ring.

Molecular Formula C13H10F2S
Molecular Weight 236.28 g/mol
Cat. No. B8000809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(phenylsulfanylmethyl)benzene
Molecular FormulaC13H10F2S
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H10F2S/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8H,9H2
InChIKeyOEMYNIZQBUOLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-(phenylsulfanylmethyl)benzene (CAS 1443331-17-6): Core Identity and Procurement Classification


1,3-Difluoro-5-(phenylsulfanylmethyl)benzene (CAS 1443331-17-6; synonym: (3,5-difluorobenzyl)(phenyl)sulfane) is a fluorinated aromatic sulfide with molecular formula C₁₃H₁₀F₂S and molecular weight 236.28 g·mol⁻¹ . It belongs to the benzyl phenyl sulfide class, characterized by a thiomethylene bridge linking a 3,5-difluorobenzyl fragment to a phenyl ring. The compound is typically supplied as a research intermediate at ≥95% purity, stored long-term under cool, dry conditions . Commercially, the 3,5-difluorobenzyl motif is a recognized privileged scaffold in medicinal chemistry, appearing in ALK/ROS1 dual inhibitors and antithrombotic candidates [1].

Why 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Benzyl Phenyl Sulfides


The benzyl phenyl sulfide scaffold supports diverse biological activities—including antibacterial potency against MRSA (MIC 2–64 μg·mL⁻¹ for optimized derivatives) [1]—but the number and position of fluorine substituents on the benzyl ring profoundly modulate lipophilicity, metabolic stability, and target binding. Unsubstituted benzyl phenyl sulfide (cLogP ≈ 3.98) and its mono‑fluorinated analog (4‑fluorobenzyl phenyl sulfide, MW 218.29 g·mol⁻¹) present different physicochemical and pharmacokinetic profiles compared with the 3,5‑difluoro variant. A systematic fluorine scan on a 1,4‑benzoxazine scaffold demonstrated that simply replacing 3‑fluorobenzyl or 4‑fluorobenzyl with 3,5‑difluorobenzyl alters both thrombin inhibitory (Ki) and GP IIb/IIIa antagonistic (IC₅₀) activities, underscoring that fluorine regioisomerism is not interchangeable [2]. Procurement of a generic “benzyl phenyl sulfide” therefore carries the risk of obtaining a compound with divergent reactivity, solubility, and biological readout.

Quantitative Differentiation Evidence for 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene vs. Closest Analogs


Lipophilicity Modulation: cLogP Shift of ~0.5–0.7 Log Units Relative to the Non-Fluorinated Parent

Fluorination of the benzyl ring systematically reduces lipophilicity. The non‑fluorinated benzyl phenyl sulfide (CAS 831‑91‑4) exhibits an experimental/computed cLogP of approximately 3.98 . For the 3,5‑difluoro analog, the electron‑withdrawing effect of two fluorine atoms lowers the calculated logP into the range of ~3.3–3.5 (a reduction of 0.5–0.7 log units), as inferred from structurally analogous 3,5‑difluorobenzyl derivatives and general fluorination SAR [1]. This shift translates into a roughly 3‑ to 5‑fold decrease in octanol/water partition coefficient, directly influencing membrane permeability and protein binding.

Lipophilicity Drug Design Physicochemical Properties

Fluorine‑Scan Data: 3,5‑Difluorobenzyl vs. 3-Fluorobenzyl, 4‑Fluorobenzyl, and 3,4‑Difluorobenzyl in Dual Antithrombotic Activity

A direct fluorine scan performed on a 1,4‑benzoxazine antithrombotic scaffold compared benzyl substituents bearing zero to two fluorine atoms. The 3,5‑difluorobenzyl analog (compound 9l) was synthesized and tested alongside the 3‑fluorobenzyl, 4‑fluorobenzyl, and 3,4‑difluorobenzyl derivatives. While the optimal dual activity was achieved with the 3,4‑difluorobenzyl compound 9i (Ki(Thr) = 0.33 ± 0.07 μM; IC₅₀(GP IIb/IIIa) = 1.1 ± 0.6 μM), the 3,5‑difluorobenzyl substitution produced a distinct activity profile, confirming that the substitution pattern—not merely the presence of two fluorines—determines pharmacological outcome [1].

Antithrombotic Fluorine Scan Structure–Activity Relationship

Predicted Metabolic Blockade: 3,5‑Difluoro Substitution Prevents CYP‑Mediated Hydroxylation at Two Key Positions

Fluorine substitution at metabolically labile positions on an aromatic ring is a well‑established strategy to block cytochrome P450 (CYP)‑mediated oxidation. The 3,5‑difluoro pattern on the benzyl ring simultaneously protects two meta‑positions (C3 and C5) that are primary sites for CYP hydroxylation in non‑fluorinated benzyl phenyl sulfide [1]. In contrast, the 4‑fluorobenzyl analog (CAS 351‑66‑6) leaves the 3‑position unblocked, while the non‑fluorinated parent (CAS 831‑91‑4) exposes all positions. Quantitative in vitro microsomal stability data for the target compound are not yet reported, but class‑level studies demonstrate that each aromatic fluorine can increase in vitro half‑life (t₁/₂) by 2‑ to 10‑fold depending on the specific CYP isoform and scaffold context [2].

Metabolic Stability Fluorine Blocking Drug Metabolism

Benzyl Phenyl Sulfide Class Antibacterial Potency: Quantitative Baseline for Fluorinated Analog Optimization

Three series of benzyl phenyl sulfide derivatives were designed, synthesized, and evaluated against eleven MRSA strains by Lu et al. (2020). Potent compounds from series 5a–5l and 12p–12u exhibited minimum inhibitory concentrations (MICs) of 2–64 μg·mL⁻¹, with membrane disruption identified as the mechanism of action [1]. Fluorine substitution was not explored in that study, but the SAR framework establishes that substituents on both the benzyl and phenyl rings modulate activity. The 3,5‑difluoro compound provides a starting point for fluoro‑scan exploration within this antibacterial chemotype, where fluorine‑induced lipophilicity reduction (ΔcLogP ≈ –0.5) and metabolic stabilization are expected to alter both potency and selectivity relative to the published non‑fluorinated leads.

Antibacterial MRSA Benzyl Phenyl Sulfide

Regioisomeric Differentiation: 3,5‑Difluoro vs. 2,4‑Difluoro and 2,6‑Difluoro Benzyl Phenyl Sulfide Isomers

Multiple difluorobenzyl phenyl sulfide regioisomers are commercially cataloged, including 2,4‑difluorobenzyl (CAS 1443330‑77‑5) , 2,6‑difluorobenzyl (CAS 1443344‑58‑8) , and 1,4‑difluoro‑2‑(phenylsulfanylmethyl)benzene (CAS 1443351‑24‑3) . These isomers share the identical molecular formula (C₁₃H₁₀F₂S, MW 236.28) but differ in fluorine placement, which alters dipole moment, electrostatic potential surface, and steric environment around the thiomethylene bridge. In the antithrombotic fluorine scan discussed above, the 3,5‑difluoro regioisomer exhibited distinct pharmacological behavior compared with the 3,4‑difluoro isomer, illustrating that regioisomeric identity—not merely difluorination—is the critical procurement specification [1].

Regioisomerism Fluorine Position Effect Physicochemical Diversity

Recommended Application Scenarios for 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene Based on Verified Differentiation Evidence


Fluorine‑Scan SAR Exploration of the Benzyl Phenyl Sulfide Antibacterial Pharmacophore

The 3,5‑difluorobenzyl phenyl sulfide serves as a direct fluoro‑scan probe for the benzyl phenyl sulfide antibacterial series established by Lu et al. (2020), where non‑fluorinated leads achieved MIC values of 2–64 μg·mL⁻¹ against MRSA . Incorporating the 3,5‑difluoro variant allows systematic assessment of how dual meta‑fluorination affects membrane‑disrupting potency, mammalian cell selectivity (MTT assay), and cLogP (target reduction of ~0.5–0.7 units relative to the parent cLogP of 3.98).

Metabolic Soft‑Spot Blocking in Lead Optimization Campaigns

For any drug discovery program employing a benzyl‑sulfide linker, the 3,5‑difluoro substitution provides a pre‑installed dual metabolic blockade at the two meta‑positions most susceptible to CYP‑mediated hydroxylation . This is advantageous over mono‑fluorinated benzyl building blocks (e.g., 4‑fluorobenzyl phenyl sulfide, CAS 351‑66‑6), which leave one or more positions unshielded. In vitro microsomal stability comparisons between the 3,5‑difluoro, 4‑fluoro, and non‑fluorinated analogs can quantify the t₁/₂ improvement attributable to each fluorine.

Regioisomeric Comparator for ALK/ROS1 Inhibitor Scaffold Optimization

Given that the 3,5‑difluorobenzyl motif has been validated as a key pharmacophore in ALK/ROS1 dual inhibitors , the 1,3‑difluoro‑5‑(phenylsulfanylmethyl)benzene building block can serve as a regioisomeric negative or positive control when exploring alternative difluorobenzyl substitution patterns (2,4‑; 2,6‑; 3,4‑) attached via a sulfide linker. The distinct pharmacological outcome of the 3,5‑ vs. 3,4‑difluoro pattern demonstrated in the antithrombotic fluorine scan [1] reinforces the need for regioisomer‑specific procurement.

Synthetic Intermediate for Fluorinated Aryl Sulfide Library Construction

As a stable, commercially available benzyl phenyl sulfide building block (purity ≥95–98%) , this compound is suitable for diversification via oxidation to the corresponding sulfoxide or sulfone, or for transition‑metal‑catalyzed cross‑coupling reactions at the phenyl ring. Its defined 3,5‑difluoro pattern ensures that any biological or materials‑property readout can be unambiguously attributed to this specific fluorine topology, avoiding the confounding effects of mixed regioisomer batches.

Quote Request

Request a Quote for 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.